Propan-2-yl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
The synthesis of PROPAN-2-YL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups. Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution.
Scientific Research Applications
PROPAN-2-YL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other tetrazolopyrimidines and derivatives of 3,4-dimethoxyphenyl. Compared to these compounds, PROPAN-2-YL 7-(3,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE may exhibit unique properties such as higher potency or selectivity in its biological activities. Examples of similar compounds include:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 3,4-Dimethoxyphenyl derivatives .
Properties
Molecular Formula |
C17H21N5O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
propan-2-yl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H21N5O4/c1-9(2)26-16(23)14-10(3)18-17-19-20-21-22(17)15(14)11-6-7-12(24-4)13(8-11)25-5/h6-9,15H,1-5H3,(H,18,19,21) |
InChI Key |
MHTMRPDQYKZAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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